Home > Products > Screening Compounds P143334 > Lenalidomide-PEG5-OH
Lenalidomide-PEG5-OH -

Lenalidomide-PEG5-OH

Catalog Number: EVT-14912160
CAS Number:
Molecular Formula: C23H33N3O8
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG5-OH is a compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound incorporates polyethylene glycol (PEG) to enhance solubility and bioavailability, making it a subject of interest in pharmaceutical formulations. Lenalidomide itself is classified as an anti-cancer agent with immunomodulatory properties, targeting various pathways involved in tumor growth and immune response modulation.

Source

Lenalidomide was developed as a derivative of thalidomide and is commercially available under the trade name Revlimid. The synthesis of lenalidomide involves several chemical reactions starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate, leading to its final form through a series of steps including coupling, reduction, recrystallization, and micronization .

Classification

Lenalidomide-PEG5-OH falls under the category of immunomodulatory drugs and anticancer agents. Its classification is significant for understanding its therapeutic applications and mechanisms of action.

Synthesis Analysis

The synthesis of lenalidomide-PEG5-OH can be approached through various methods, typically involving the modification of lenalidomide to introduce the PEG moiety.

Methods

  1. Coupling Reaction: The initial step involves the coupling of lenalidomide with a PEG derivative, which can be achieved through nucleophilic substitution or coupling reactions that activate the PEG component.
  2. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from unreacted starting materials and by-products.

Technical Details

The synthesis process is characterized by careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to validate the synthesis process by monitoring reaction progress and assessing product purity .

Molecular Structure Analysis

The molecular structure of lenalidomide-PEG5-OH consists of the core lenalidomide structure with a polyethylene glycol chain attached.

Structure

  • Chemical Formula: C13_{13}H13_{13}N3_{3}O3_{3}
  • Molecular Weight: Approximately 273.25 g/mol (for lenalidomide); PEG adds additional molecular weight depending on its length.
  • Structural Features: The molecule retains the characteristic isoindole core of lenalidomide while incorporating ether linkages from PEG, enhancing solubility.

Data

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of lenalidomide-PEG5-OH .

Chemical Reactions Analysis

Lenalidomide-PEG5-OH can undergo various chemical reactions that are crucial for its functionality.

Reactions

  1. Hydrolysis: The PEG moiety may undergo hydrolysis under physiological conditions, affecting the release rate of the active drug.
  2. Conjugation Reactions: The compound can participate in further conjugation reactions to attach other therapeutic agents or targeting ligands.

Technical Details

The stability of lenalidomide-PEG5-OH in biological systems is critical; therefore, studies on its degradation pathways and interaction with biological macromolecules are essential for understanding its pharmacokinetics .

Mechanism of Action

The mechanism by which lenalidomide-PEG5-OH exerts its therapeutic effects primarily involves modulation of immune responses and direct anti-tumor activity.

Process

  1. Immune Modulation: Lenalidomide enhances T-cell activation and increases natural killer cell activity, promoting anti-tumor immunity.
  2. Anti-Angiogenesis: It inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), thereby limiting tumor blood supply.

Data

Studies indicate that lenalidomide derivatives exhibit enhanced potency against tumor cells compared to their parent compounds due to improved pharmacokinetic profiles attributed to PEGylation .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of lenalidomide-PEG5-OH is vital for its application in drug formulation.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous solutions due to the PEG moiety.

Chemical Properties

Relevant data from stability studies indicate that impurities remain below acceptable limits set by regulatory guidelines .

Applications

Lenalidomide-PEG5-OH has several scientific uses primarily in cancer therapy:

  1. Cancer Treatment: Used as an adjunct therapy in multiple myeloma and certain lymphomas.
  2. Research Applications: Investigated for potential use in targeted therapies due to its improved pharmacological properties compared to standard lenalidomide.

Recent studies also explore its role in enhancing drug delivery systems through conjugation with other therapeutic agents or targeting ligands, thereby improving treatment efficacy against resistant cancer cell lines .

Introduction to Lenalidomide-PEG5-OH in Targeted Protein Degradation

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design

The therapeutic efficacy of Lenalidomide-PEG5-OH derivatives stems from their ability to hijack the ubiquitin-proteasome system (UPS) through precise E3 ubiquitin ligase recruitment:

  • CRBN-Specific Molecular Recognition: Lenalidomide's glutarimide moiety binds with high specificity to the tri-tryptophan pocket in the CRBN substrate recognition domain, inducing conformational changes that alter substrate specificity [2] [5]. Structural studies reveal that IMiDs like lenalidomide act as "molecular glue" by bridging CRBN and neo-substrates (e.g., IKZF1/3), with binding affinity mediated by π-stacking and hydrogen bonding interactions [2] [9].

  • Ternary Complex Formation: Successful PROTAC-induced degradation requires cooperative formation of a POI-PROTAC-CRBN ternary complex. Lenalidomide-PEG5-OH provides the CRBN-recruiting half, while its linker length and flexibility (PEG5) optimize spatial orientation for productive ubiquitin transfer [5] [8]. Degradation efficiency correlates with complex stability, as demonstrated by biochemical assays showing CRBN-dependent polyubiquitination of target proteins [2].

  • Kinetic Advantages: PROTACs leveraging CRBN recruiters exhibit catalytic turnover, where a single degrader molecule facilitates successive ubiquitination events. This underpins the sub-stoichiometric degradation observed with Lenalidomide-PEG5-OH-based PROTACs at nanomolar concentrations [5].

Table 1: Key CRBN-Dependent Substrates Degraded by Lenalidomide Derivatives

Transcription FactorTherapeutic ContextBiological Consequence
IKZF1 (Ikaros)Multiple MyelomaDisruption of IRF4-MYC oncogenic axis
IKZF3 (Aiolos)B-cell MalignanciesEnhanced IL-2 production & immune activation
CK1αdel(5q) MDSSelective vulnerability of haploinsufficient cells

Structural Significance of PEG5 Linkers in Cereblon-Targeting Ligands

The pentaethylene glycol (PEG5) spacer in Lenalidomide-PEG5-OH confers critical physicochemical and biological properties essential for PROTAC functionality:

  • Solubility Enhancement: The hydrophilic PEG5 unit (empirical formula C₁₀H₂₀O₆) significantly increases aqueous solubility (>50 mg/mL in DMSO) compared to alkyl linkers, mitigating aggregation and improving bioavailability [1] [10]. This addresses a key limitation of early PROTACs that exhibited poor membrane permeability.

  • Optimal Length and Flexibility: With ~20 atoms spanning ~22Å, the PEG5 linker provides sufficient distance to prevent steric clashes between CRBN and the target protein. Molecular dynamics simulations indicate PEG5 enables conformational sampling across a 15–30Å range, accommodating diverse ternary complex geometries [6] [7].

  • Biocompatibility and Stability: Ethylene glycol repeats confer resistance to esterases and peptidases, enhancing plasma stability. The terminal hydroxyl group enables straightforward derivatization to amines (-NH₂), carboxylates (-COOH), or click chemistry handles (e.g., azides) for modular PROTAC synthesis [1] [10]. Comparative studies show PEG5-based degraders achieve 3–5-fold higher degradation efficiency (DC₅₀) versus C5-alkyl analogs in cellular models [6] [7].

Table 2: Comparative Analysis of Linker Architectures in Lenalidomide-Based PROTACs

Linker TypeRepresentative CompoundSolubility (PBS)Target Degradation DC₅₀ (nM)
PEG5Lenalidomide-PEG5-OH>100 µMBTK: 15.2 [7]
C5-AlkylLenalidomide-C5-NH₂~10 µMMDM2: 48.7 [6]
Triethylene GlycolLenalidomide-PEG3-OH>50 µMBRD4: 32.1 [5]

Evolution of Thalidomide Analogues in Molecular Glue Development

Lenalidomide-PEG5-OH represents the culmination of iterative optimization from first-generation IMiDs to precision TPD tools:

  • Thalidomide to Lenalidomide: Thalidomide’s discovery as a CRBN modulator was serendipitous, but its structural liabilities (racemic instability, neurotoxicity) prompted rational drug design. Lenalidomide (CC-5013) emerged with an amino group at position 4 of the phthaloyl ring, enhancing CRBN binding affinity by 100-fold and eliminating the chiral center [9]. This modification increased specificity for IKZF1/3 degradation while reducing off-target effects [2] [9].

  • From Molecular Glues to PROTACs: While IMiDs function as monovalent "glues" inducing neo-substrate recruitment, their scope is limited to endogenous CRBN substrates. Lenalidomide-PEG5-OH overcomes this by serving as a synthetic handle for constructing heterobifunctional degraders. This enables targeting of non-natural substrates (e.g., BRD4, BTK) beyond those native to CRBN [5] [7]. Structural studies of CRBN-lenalidomide complexes revealed solvent-exposed vectors for linker attachment, enabling purposeful engineering of derivatives like Lenalidomide-PEG5-OH without disrupting ternary complex formation [1] [5].

  • Third-Generation Innovations: Recent analogs (e.g., CC-885) demonstrate that subtle modifications to the lenalidomide core can redirect substrate specificity. The PEG5 linker in Lenalidomide-PEG5-OH builds upon this concept by providing a programmable extension that influences degradation kinetics, tissue selectivity, and resistance profiles [5] [8].

Table 3: Evolution of Thalidomide-Derived CRBN Modulators

GenerationPrototype CompoundKey Structural FeaturesTherapeutic Advance
1stThalidomidePhthalimide ring; Chiral centerAnti-angiogenic activity
2ndLenalidomide4-Amino phthalimide; No chiral centerEnhanced IKZF1/3 degradation
PROTAC-readyLenalidomide-PEG5-OHTerminal -OH; PEG5 spacerEnables degradation of non-native targets

Properties

Product Name

Lenalidomide-PEG5-OH

IUPAC Name

3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29)

InChI Key

LESNBDWILZNTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.